REACTION_CXSMILES
|
C[OH:2].O.C(OC(O[C:10]1[CH:17]=[CH:16][C:13]([CH:14]=[CH2:15])=[CH:12][CH:11]=1)C)C>C1C2=C3C(=CC=C2)C=CC=C3C=1.CC1C=CC(C=C)=CC=1.N(C(C)(C)C(OC)=O)=NC(C)(C)C(OC)=O.COCC(O)C.O.O.C(O)(=O)C(O)=O>[OH:2][CH:15]=[CH:14][C:13]1[CH:16]=[CH:17][CH:10]=[CH:11][CH:12]=1 |f:7.8.9|
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Name
|
|
Quantity
|
25 g
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Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1.25 g
|
Type
|
catalyst
|
Smiles
|
O.O.C(C(=O)O)(=O)O
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Name
|
Monomer
|
Quantity
|
2.7 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
76 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C)OC1=CC=C(C=C)C=C1
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Name
|
|
Quantity
|
8.6 g
|
Type
|
solvent
|
Smiles
|
C1=CC2=CC=CC3=CC=CC1=C23
|
Name
|
|
Quantity
|
12.7 g
|
Type
|
solvent
|
Smiles
|
CC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
10.4 g
|
Type
|
solvent
|
Smiles
|
N(=NC(C(=O)OC)(C)C)C(C(=O)OC)(C)C
|
Name
|
|
Quantity
|
112 g
|
Type
|
solvent
|
Smiles
|
COCC(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a solution was prepared
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Type
|
CUSTOM
|
Details
|
A 500-mL polymerization flask
|
Type
|
CUSTOM
|
Details
|
was purged with nitrogen
|
Type
|
ADDITION
|
Details
|
charged with 75 g of PGME
|
Type
|
ADDITION
|
Details
|
after which the solution was added dropwise to the flask over 4 hours
|
Duration
|
4 h
|
Type
|
ADDITION
|
Details
|
After the completion of dropwise addition
|
Type
|
CUSTOM
|
Details
|
polymerization
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the temperature of 80° C
|
Type
|
TEMPERATURE
|
Details
|
The polymerization solution was then cooled down to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for 3 hours at 50° C
|
Duration
|
3 h
|
Type
|
FILTRATION
|
Details
|
The copolymer precipitate was collected by filtration
|
Type
|
WASH
|
Details
|
washed twice with a mixture of 500 g of water and 10 g of methanol
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
20 h |
Name
|
|
Type
|
product
|
Smiles
|
OC=CC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 65 g | |
YIELD: CALCULATEDPERCENTYIELD | 136.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |